7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanoate Ester: The esterification of the chromene core with 4-[(tert-butoxycarbonyl)amino]butanoic acid can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4-position, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromenes.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl acetate
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl propanoate
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl butanoate
Uniqueness
Compared to similar compounds, 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate stands out due to the presence of the 4-[(tert-butoxycarbonyl)amino]butanoate group. This group can enhance the compound’s stability and solubility, making it more suitable for various applications.
Properties
Molecular Formula |
C22H27NO6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H27NO6/c1-13-11-16(19-14-7-5-8-15(14)20(25)28-17(19)12-13)27-18(24)9-6-10-23-21(26)29-22(2,3)4/h11-12H,5-10H2,1-4H3,(H,23,26) |
InChI Key |
AUYNAQBXXDSBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.